molecular formula C11H9NO3 B8793144 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 65740-49-0

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B8793144
Key on ui cas rn: 65740-49-0
M. Wt: 203.19 g/mol
InChI Key: VMDBJBQFGBVZKR-UHFFFAOYSA-N
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Patent
US05412104

Procedure details

The product from Step (1) was dissolved in distilled water (50 ml) by gentle warming and then the resulting solution was filtered. The clear filtrate was cooled in an ice bath and acidified to pH3 with mineral acid. The resulting crystalline precipitate was washed with water and dried to give 1 -methyl-3-formyl-4-hydroxy-2(1H)-quinolinone. That the expected product was obtained was confirmed by the spectral data. MS: m/e 203 (M+); NMR (CDCl3): δ3.6 (s, 3H, NCH3), 10.28 (s, 1H, CHO) ppm.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4](=[CH:13]N(C)C)[C:3]1=[O:17].[OH2:18]>>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[C:4]([CH:13]=[O:18])[C:3]1=[O:17]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)=CN(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by gentle warming
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
The clear filtrate was cooled in an ice bath
WASH
Type
WASH
Details
The resulting crystalline precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=C(C2=CC=CC=C12)O)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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